molecular formula C7H15ClFN B1484862 (2-Fluorohex-5-en-1-yl)(methyl)amine hydrochloride CAS No. 2097980-61-3

(2-Fluorohex-5-en-1-yl)(methyl)amine hydrochloride

Cat. No. B1484862
M. Wt: 167.65 g/mol
InChI Key: UTRISZOTHMJEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorohex-5-en-1-yl)(methyl)amine hydrochloride (FHMA) is an organic compound that is used in scientific research and laboratory experiments. FHMA is a derivative of the amino acid alanine and is a structural isomer of the amino acid homocysteine. FHMA has been used in a variety of scientific research applications, including as a biochemical probe, a neurotransmitter receptor antagonist, and in drug development.

Scientific Research Applications

Fluorescence Labeling

A fluorogenic reagent, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, has been developed for the analysis of primary amines and aminated carbohydrates via HPLC, CE, and MALDI/MS. This reagent successfully labels peptides at picomolar levels, indicating its potential for fluorescence tagging in analytical chemistry. The fluorescent derivatives display good stability in various pH conditions, making them suitable for further manipulation and analysis (Chen & Novotny, 1997).

Enantiomer Resolution

Optical resolution and epimerization studies of fluorosilane with optically active amino groups demonstrate a new approach to accessing optically active silicon compounds. This method involves using diastereomeric separation and catalytic epimerization, showcasing an application in the synthesis of chiral materials (Kawachi et al., 1999).

Molecular Structure Elucidation

Spectroscopic characterization and crystallographic elucidation of compounds like 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine (2-ABT) provide insight into the molecular structure and properties of such compounds. This type of research helps in understanding the interaction and behavior of fluorinated compounds in different states (Al-Harthy et al., 2019).

Fluorous Chemistry

The synthesis and characterization of fluorous (S)- and (R)-1-phenylethylamines explore the field of fluorous chemistry, which involves compounds that can facilitate the resolution of enantiomers via diastereomeric salt formation. This research area is critical for developing new methods in chiral separation and analysis (Szabó et al., 2006).

Photo-induced Electron Transfer

Studies on luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents contribute to understanding the mechanisms behind fluorescence quenching and enhancement. These findings are relevant for designing fluorescent probes and materials (Gan et al., 2003).

properties

IUPAC Name

2-fluoro-N-methylhex-5-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c1-3-4-5-7(8)6-9-2;/h3,7,9H,1,4-6H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRISZOTHMJEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CCC=C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorohex-5-en-1-yl)(methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.